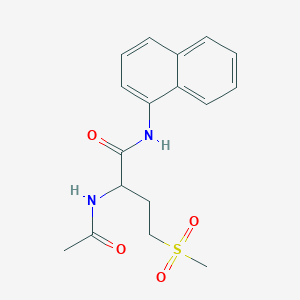

2-acetamido-4-(methylsulfonyl)-N-(naphthalen-1-yl)butanamide

Description

Properties

IUPAC Name |

2-acetamido-4-methylsulfonyl-N-naphthalen-1-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-12(20)18-16(10-11-24(2,22)23)17(21)19-15-9-5-7-13-6-3-4-8-14(13)15/h3-9,16H,10-11H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOPYEBTQPJQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-4-(methylsulfonyl)-N-(naphthalen-1-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalen-1-yl derivative, followed by the introduction of the acetamido and methylsulfonyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-4-(methylsulfonyl)-N-(naphthalen-1-yl)butanamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-acetamido-4-(methylsulfonyl)-N-(naphthalen-1-yl)butanamide has a broad range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetamido-4-(methylsulfonyl)-N-(naphthalen-1-yl)butanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Comparison with Structurally Related Butanamide Derivatives

Pharmacopeial Butanamide Derivatives

The Pharmacopeial Forum (2017) lists three butanamide isomers (compounds m , n , and o ) with distinct stereochemical configurations and substituents:

- Common Features: All three share a tetrahydropyrimidin-1(2H)-yl group and a 2-(2,6-dimethylphenoxy)acetamido substituent.

- Key Differences :

- Stereochemistry : Variations in stereochemistry at positions 2, 4, and 5 (e.g., m : 2S,4S,5S; n : 2R,4R,5S; o : 2R,4S,5S) significantly alter their biological activity profiles.

- Hydroxy Group : Compound m lacks the 4-hydroxy group present in n and o , which may reduce hydrogen-bonding capacity and solubility.

| Compound | Stereochemistry | Hydroxy Group | Biological Activity (Inferred) |

|---|---|---|---|

| m | 2S,4S,5S | Absent | Lower solubility |

| n | 2R,4R,5S | Present | Enhanced target binding |

| o | 2R,4S,5S | Present | Intermediate activity |

Comparison with Target Compound : Unlike these derivatives, 2-acetamido-4-(methylsulfonyl)-N-(naphthalen-1-yl)butanamide lacks a tetrahydropyrimidinyl group but incorporates a methylsulfonyl group, which may improve stability and selectivity compared to the hydroxy-containing analogs.

CTPS1 Inhibitors with Sulfonamide Substituents

A 2025 European patent describes butanamide derivatives, such as N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide, designed as human CTPS1 inhibitors for proliferative diseases:

- Structural Similarities : Both the patent compound and the target molecule feature sulfonamide/sulfonyl groups and aromatic systems (naphthalene vs. chloropyridinyl-phenyl).

- Key Differences: Sulfonamide vs. Sulfonyl: The patent compound uses a cyclopropanesulfonamido group, which may enhance conformational flexibility, whereas the methylsulfonyl group in the target compound provides rigidity.

Antiviral Butanamide Derivatives

SARS-CoV-2 inhibitors such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide share the naphthalen-1-yl moiety with the target compound:

- Common Features : Both utilize naphthalen-1-yl for hydrophobic interactions, critical for viral protease inhibition.

- Divergence :

- Backbone : The antiviral compound employs a piperidine-carboxamide backbone, whereas the target molecule uses a simpler butanamide scaffold.

- Substituents : The fluorobenzyl group in the antiviral compound may enhance target specificity, while the methylsulfonyl group in the target molecule could reduce off-target effects.

Biological Activity

2-Acetamido-4-(methylsulfonyl)-N-(naphthalen-1-yl)butanamide is a complex organic compound notable for its unique structural characteristics and potential biological applications. This compound, with its acetamido, methylsulfonyl, and naphthalen-1-yl groups, demonstrates significant biological activity that warrants thorough investigation. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Acetamido group : Contributes to the compound's solubility and reactivity.

- Methylsulfonyl group : Enhances the biological activity by modifying interactions with biological targets.

- Naphthalen-1-yl group : Provides a planar structure that may facilitate binding to various receptors.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of the naphthalen-1-yl derivative.

- Introduction of the acetamido and methylsulfonyl groups under controlled conditions.

- Utilization of specific reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The functional groups allow it to modulate enzymatic activity and influence various biochemical pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related naphthalene derivatives, indicating that modifications at specific positions can enhance biological potency. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines (e.g., MCF-7, A549) .

Study 1: Antiproliferative Effects

In a study evaluating novel amide-coupled naphthalene scaffolds, compounds structurally related to this compound demonstrated significant antiproliferative effects against human cancer cell lines. The study utilized MTT assays to assess cell viability, revealing that certain derivatives could effectively induce G2/M phase arrest and apoptosis .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key enzymes involved in cancer progression, further supporting its potential as an anticancer agent .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Acetamido, Methylsulfonyl, Naphthalen | Anticancer effects via apoptosis |

| 2-Acetamido-4-(methylthio)butanoate | Acetamido, Methylthio | Moderate antimicrobial activity |

| 2-Acetamido-4-methylpentanoate | Acetamido, Aliphatic chain | Limited bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.